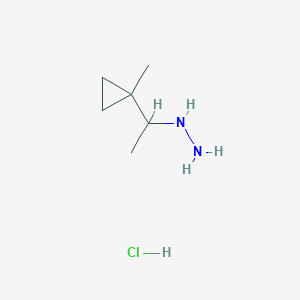
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a hydrazine derivative that has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). This inhibition leads to an increase in the levels of neurotransmitters such as dopamine and acetylcholine, which can have a range of effects on the body.
Biochemical and Physiological Effects
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride has been shown to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells. In neurotransmitter function research, this compound has been shown to increase the levels of dopamine and acetylcholine, which can have a range of effects on the body, including improved cognitive function and mood regulation.
实验室实验的优点和局限性
One of the advantages of using 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to investigate the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Care must be taken to ensure that the compound is handled safely and that the appropriate precautions are taken to minimize the risk of exposure.
未来方向
There are several future directions for research on 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is the investigation of the compound's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion
In conclusion, 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride is a valuable tool for investigating various biological processes. This compound has been extensively studied for its potential use in scientific research, and its synthesis method has been optimized to produce high yields of pure compound suitable for research. While there are limitations to using this compound, its potential applications in areas such as cancer research and neurological disorders make it an important area for future research.
合成方法
The synthesis of 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride involves the reaction of 1-Methylcyclopropylcarboxylic acid with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.
科学研究应用
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the areas where this compound has been studied include cancer research, neurotransmitter function, and enzyme inhibition.
属性
IUPAC Name |
1-(1-methylcyclopropyl)ethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-5(8-7)6(2)3-4-6;/h5,8H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWSQWRKTVTVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

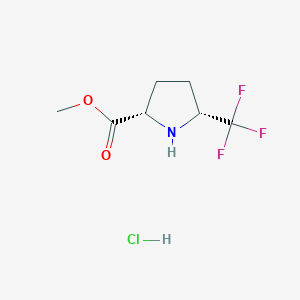
![Tert-butyl (3aR,7aR)-4-(6-bromopyridine-3-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2643565.png)
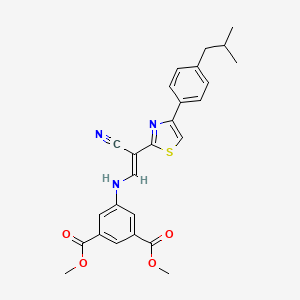
![N-methyl-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2643568.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2643571.png)
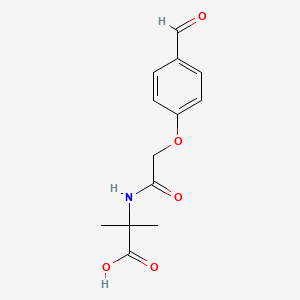
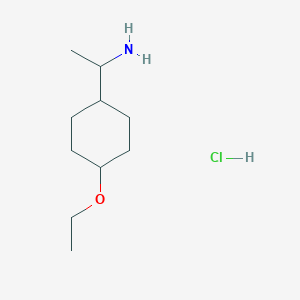
![4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2643579.png)
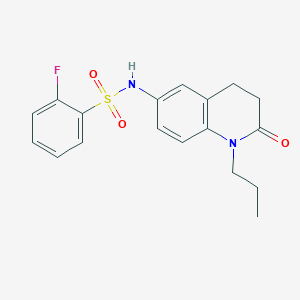

![4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate](/img/structure/B2643583.png)

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2643585.png)